molecular formula C9H15FN4S B2944099 5-(4-(2-Fluoroethyl)piperazin-1-yl)-3-methyl-1,2,4-thiadiazole CAS No. 2034512-45-1

5-(4-(2-Fluoroethyl)piperazin-1-yl)-3-methyl-1,2,4-thiadiazole

Cat. No. B2944099
CAS RN: 2034512-45-1
M. Wt: 230.31
InChI Key: NHUYOHASISXBBJ-UHFFFAOYSA-N
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Description

The compound “5-(4-(2-Fluoroethyl)piperazin-1-yl)-3-methyl-1,2,4-thiadiazole” is a complex organic molecule that contains several functional groups. It has a thiadiazole ring, which is a type of heterocyclic compound containing sulfur and nitrogen atoms. It also contains a piperazine ring, which is a common motif in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the two ring systems .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the piperazine ring is often involved in reactions with acids and bases, while the thiadiazole ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have a relatively high melting point and boiling point due to the presence of the ring systems and the nitrogen and sulfur atoms .

Scientific Research Applications

Antimicrobial and Anticancer Properties

Research has explored the synthesis and biological activities of compounds related to 5-(4-(2-Fluoroethyl)piperazin-1-yl)-3-methyl-1,2,4-thiadiazole, highlighting their potential in medical and pharmaceutical fields. Notably, derivatives of 1,3,4-thiadiazole, which share structural similarities with the compound , have demonstrated significant antimicrobial and anticancer properties. For example, compounds containing 1,3,4-thiadiazole have been synthesized and tested for their antimicrobial activity against a range of microorganisms, and some have shown promising results. These compounds exhibit antimicrobial activity by potentially disrupting microbial cell walls or inhibiting critical enzymes necessary for bacterial growth (Başoğlu et al., 2013), (Qi, 2014).

Moreover, some derivatives have been explored for their anticancer activity, highlighting the potential of 1,3,4-thiadiazole compounds to induce apoptosis in cancer cells. The ability of these compounds to selectively target cancer cells while sparing normal cells opens new avenues for cancer therapy. Specifically, modifications to the 1,3,4-thiadiazole structure, including the introduction of piperazine and fluorine substituents, can significantly impact their biological activity, offering insights into the development of more effective anticancer agents (El-Masry et al., 2022).

Drug Design and Molecular Interaction

The structural diversity of 1,3,4-thiadiazole derivatives, including those with piperazine and fluorine substitutions, provides a valuable platform for drug design. These compounds can interact with various biological targets through different modes of action, such as intercalation into DNA, inhibition of protein synthesis, or modulation of enzyme activity. This versatility is crucial for developing new therapeutics with improved efficacy and specificity. Studies have shown that the incorporation of piperazine and fluorine into the 1,3,4-thiadiazole scaffold can enhance its interaction with biological molecules, potentially leading to more potent and selective drugs (Farooqi et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many piperazine derivatives are active in the central nervous system, so this compound might interact with receptors or enzymes in the brain .

Safety and Hazards

The safety and hazards of this compound would depend on its specific biological activity. As with any chemical, it should be handled with care to avoid exposure .

Future Directions

The future research directions for this compound could include further studies to determine its biological activity and potential uses. It might also be possible to modify its structure to improve its properties or activity .

properties

IUPAC Name

5-[4-(2-fluoroethyl)piperazin-1-yl]-3-methyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FN4S/c1-8-11-9(15-12-8)14-6-4-13(3-2-10)5-7-14/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUYOHASISXBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCN(CC2)CCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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